N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide

Description

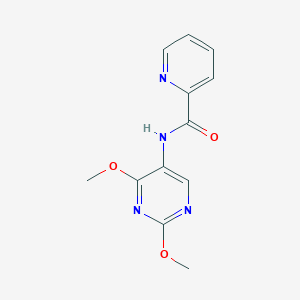

N-(2,4-Dimethoxypyrimidin-5-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine-2-carboxamide core linked to a 2,4-dimethoxypyrimidin-5-yl substituent. Pyridine carboxamides are widely explored in agrochemical and pharmaceutical research due to their insecticidal, antifungal, and antitumor activities . The methoxy groups on the pyrimidine ring likely enhance solubility and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological efficacy .

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-18-11-9(7-14-12(16-11)19-2)15-10(17)8-5-3-4-6-13-8/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVPDEYUIMVUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of picolinamide with 2,4-dimethoxypyrimidine under specific conditions. For instance, the reaction can be catalyzed by palladium trifluoroacetate (Pd(TFA)2) in the presence of trifluoroacetic acid (TFA) in n-octane . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Condensation Reactions: It can undergo condensation reactions with aldehydes to form oxazole derivatives.

Common Reagents and Conditions

Palladium Trifluoroacetate (Pd(TFA)2): Used as a catalyst in the condensation reactions.

Trifluoroacetic Acid (TFA): Acts as a promoter in the reaction.

n-Octane: Used as a solvent in the reaction.

Major Products Formed

The major products formed from these reactions include 4,5-disubstituted 2-(pyridin-2-yl)oxazoles, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form stable interactions with its targets, leading to the desired biological effects.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)

- Structure: Contains a pyridine ring with a cyano group and a thioacetamide linker to a 4-chlorophenyl group.

- Activity: Exhibits superior insecticidal activity against cowpea aphids (LC₅₀ = 0.12 μM) compared to acetamiprid (LC₅₀ = 0.28 μM). The open-chain structure and cyano group enhance bioactivity by improving binding to insect nicotinic acetylcholine receptors .

- Key Difference : The absence of methoxy groups and the presence of a sulfur atom distinguish it from the target compound.

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide

- Structure : Replaces the dimethoxypyrimidine moiety with a triazole ring.

- Crystallography : The pyridine and triazole rings are nearly coplanar (dihedral angle = 2.97°), facilitating intramolecular N–H⋯O hydrogen bonding and π-π stacking (centroid distance = 3.58 Å). These interactions stabilize the crystal lattice but may reduce bioavailability compared to methoxy-substituted analogs .

Thiadiazole and Thienopyridine Carboxamides

N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p)

- Structure : Integrates a thiadiazole ring and a pyridinyl group.

- Physical Properties : Melting point = 199–200°C; molecular weight = 343.08 g/mol.

- Comparison : The thiadiazole core increases rigidity but reduces solubility compared to pyrimidine derivatives. Substituent positioning (e.g., 2,5-dimethoxy vs. 2,4-dimethoxy) alters electronic effects and steric hindrance .

3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3)

- Structure: Fused thienopyridine system with a styryl substituent.

- Activity: Less potent (LC₅₀ = 0.18 μM) than Compound 2 due to cyclization and lack of a cyano group .

- Thermal Stability: Decomposes above 300°C, indicating higher thermal stability than non-fused carboxamides .

Pyrimidine-Based Carboxamides

N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide

- Structure : Chlorine and sulfonyl groups on the pyrimidine ring.

- Molecular weight = 487.95 g/mol, higher than the target compound due to the benzyl and sulfonyl substituents .

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide

- Structure: Hydroxyl and amino groups on the pyrimidine ring.

- Biological Relevance : Demonstrates antifungal and antibacterial activities, attributed to hydrogen-bonding capabilities of hydroxyl groups .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Methoxy Groups: In the target compound, 2,4-dimethoxy substituents likely improve lipophilicity and membrane permeability compared to hydroxyl or amino groups .

- Cyano Groups: Enhance insecticidal activity by acting as hydrogen-bond acceptors (e.g., Compound 2 vs. Compound 3) .

- Heterocyclic Cores: Thiadiazole and thienopyridine systems increase rigidity but may reduce metabolic stability compared to pyrimidine derivatives .

Physicochemical Properties

Q & A

Q. Basic

- NMR Spectroscopy:

- ¹H NMR (DMSO-d₆): Look for pyrimidine ring protons (δ 8.2–8.5 ppm) and pyridine protons (δ 7.5–8.0 ppm). Methoxy groups appear as singlets near δ 3.9 ppm .

- ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and pyrimidine/pyridine carbons between 110–160 ppm .

- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₄H₁₄N₄O₃; calc. 310.10) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

How can researchers address low solubility of this compound in aqueous biological assay buffers?

Q. Advanced

- Co-solvent Systems: Use DMSO (≤1% v/v) for initial stock solutions, then dilute with PBS containing 0.1% Tween-80 to prevent precipitation .

- Prodrug Design: Introduce phosphate or PEG groups at the pyridine carboxamide to enhance hydrophilicity .

- Nanoformulation: Encapsulate in liposomes (e.g., DSPC/cholesterol, 55:45 mol%) or polymeric nanoparticles (PLGA) to improve bioavailability .

What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-based analogs?

Q. Advanced

- Core Modifications:

- Biological Assays:

- Use isothermal titration calorimetry (ITC) to measure binding affinity to kinases or receptors .

- Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR or CDK2) across derivatives .

How should researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across labs)?

Q. Advanced

- Standardize Assay Conditions:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control for passage number (<20) .

- Validate enzyme sources (recombinant vs. native) and buffer pH (e.g., Tris-HCl pH 7.4 vs. HEPES) .

- Data Triangulation:

- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition) .

- Perform meta-analysis of published data, adjusting for variables like incubation time or temperature .

What in silico tools are recommended for predicting the ADMET profile of this compound?

Q. Advanced

- ADMET Prediction:

- Use SwissADME to estimate logP (target <3), bioavailability radar, and P-glycoprotein substrate likelihood .

- Run ProTox-II for toxicity endpoints (e.g., hepatotoxicity, mutagenicity) .

- Metabolism Prediction:

- Simulate Phase I metabolism (CYP3A4/2D6) with StarDrop or ADMET Predictor to identify vulnerable sites (e.g., demethylation of methoxy groups) .

How can crystallography data inform the design of more stable polymorphs?

Q. Advanced

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O, π-π stacking) to identify stable packing motifs .

- Polymorph Screening: Use high-throughput crystallization (e.g., Crystal16) with 24 solvents (e.g., ethyl acetate, acetonitrile) to isolate forms with higher melting points (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.